molecular formula C7H8N2O2 B160790 4-Amino-6-methylnicotinic acid CAS No. 127915-50-8

4-Amino-6-methylnicotinic acid

Cat. No.: B160790
CAS No.: 127915-50-8
M. Wt: 152.15 g/mol
InChI Key: WUSQVMYMTQCNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. This compound is characterized by the presence of an amino group at the fourth position and a methyl group at the sixth position on the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the nitration of 6-methyl nicotinic acid followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and hydrogenation for reduction .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, amines, and oxides .

Scientific Research Applications

Medicinal Chemistry

4-Amino-6-MNA serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to be modified for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of nicotinic acids, including 4-Amino-6-MNA, exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown effectiveness against various bacterial strains, suggesting potential for development into new antibiotics .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play roles in disease processes. Its mechanism often involves binding to the active sites of enzymes, thereby blocking substrate access and altering metabolic pathways.
  • Anti-inflammatory Properties : Studies have suggested that 4-Amino-6-MNA may possess anti-inflammatory effects, making it a candidate for treatments aimed at inflammatory diseases.

Agricultural Applications

4-Amino-6-MNA is also being explored for its utility in agriculture:

  • Pesticide Development : The compound can be utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives may enhance pest resistance and crop yield by targeting specific biochemical pathways in pests .
  • Plant Growth Regulators : There is potential for 4-Amino-6-MNA to function as a plant growth regulator, promoting growth or enhancing stress resistance in crops .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of 4-Amino-6-MNA against common pathogens such as E. coli and S. aureus. The results indicated that certain modifications significantly enhanced antibacterial activity, suggesting a pathway for developing new antibiotics based on this compound.

Case Study 2: Enzyme Inhibition

Research involving the inhibition of specific metabolic enzymes by 4-Amino-6-MNA showed promising results in modulating pathways associated with cancer progression. By blocking these enzymes, the compound could potentially slow down tumor growth, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Amino-6-methylnicotinic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

  • 6-Amino-4-methylnicotinic acid
  • 2-Amino-4-methyl-5-pyridinecarboxylic acid
  • 3-Pyridinecarboxylic acid, 6-amino-4-methyl

Comparison: 4-Amino-6-methylnicotinic acid is unique due to the specific positioning of the amino and methyl groups on the nicotinic acid ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the amino group at the fourth position enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Amino-6-methylnicotinic acid (4A6MNA) is a derivative of nicotinic acid, characterized by its unique molecular structure which includes an amino group at the fourth position and a methyl group at the sixth position on the pyridine ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in metabolic regulation and enzyme modulation.

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : 152.15 g/mol
  • Chemical Structure : The presence of the amino and methyl groups significantly influences its reactivity and interaction with biological targets.

4A6MNA exhibits its biological effects primarily through interaction with nicotinic acid receptors and various enzymes involved in metabolic pathways. Its mode of action includes:

  • Modulation of Lipid Metabolism : Similar to niacin, it can decrease lipid levels by affecting triglyceride synthesis in the liver and modulating lipolysis in adipose tissue.
  • Cellular Signaling : The compound influences cell signaling pathways, gene expression, and cellular metabolism, impacting processes such as proliferation, differentiation, and apoptosis.

1. Enzyme Interactions

4A6MNA acts as a ligand for nicotinic acid receptors, which are crucial in several metabolic pathways. It has been shown to modulate the activity of enzymes involved in amino acid metabolism, influencing their catalytic functions.

2. Antimicrobial Properties

Research indicates that derivatives of 4A6MNA exhibit antimicrobial activities against various pathogens. For instance, studies have demonstrated that related compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .

3. Effects on Cellular Metabolism

The compound has been observed to enhance metabolic activity at low doses while exhibiting toxic effects at higher concentrations. In animal models, it was noted that:

  • Low Doses : Beneficial effects on cellular function and metabolic activity.
  • High Doses : Potential for cellular damage and disruption of metabolic processes.

Case Study 1: Metabolic Regulation

In a controlled laboratory setting, 4A6MNA was administered to rodent models to study its effects on lipid profiles. Results indicated a significant reduction in triglyceride levels and an increase in HDL cholesterol, suggesting a potential role in managing hyperlipidemia similar to niacin treatments .

Case Study 2: Antimicrobial Activity

A study conducted on methyl derivatives of 4A6MNA demonstrated effective antimicrobial action against Staphylococcus aureus and Escherichia coli using broth microdilution methods. The findings suggest that modifications in the chemical structure can enhance the biological activity of nicotinic acid derivatives .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC7H8N2O2Modulates lipid metabolism
6-Amino-4-methylnicotinic acidC7H8N2O2Antimicrobial properties
2-Amino-6-methylnicotinic acidC7H8N2O2Potential neuroprotective effects

Properties

IUPAC Name

4-amino-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSQVMYMTQCNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562664
Record name 4-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127915-50-8
Record name 4-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-6-methylnicotinic acid
Reactant of Route 3
4-Amino-6-methylnicotinic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-6-methylnicotinic acid
Reactant of Route 5
Reactant of Route 5
4-Amino-6-methylnicotinic acid
Reactant of Route 6
Reactant of Route 6
4-Amino-6-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.